5,6-Dihydro-1H-indol-7(4H)-one
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Overview
Description
1,5,6,7-Tetrahydro-4H-indol-4-one, also known as 4,5,6,7-Tetrahydro-4-oxoindole, is a significant structure motif in medicinal chemistry . It is an indole mimetic containing a significant amount of sp3-hybridized carbon atoms . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .
Synthesis Analysis
The synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one involves multicomponent methods . Three main synthetic approaches are considered: condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents .Molecular Structure Analysis
The molecular formula of 1,5,6,7-tetrahydro-4H-indol-4-one is C8H9NO . Its molecular weight is 135.16 . The SMILES string representation of its structure is O=C1CCCc2[nH]ccc12 .Chemical Reactions Analysis
The reactivity of pyrrole and cyclohexenone fragments allows us to consider tetrahydro-4H-indol-4-ones as important building blocks in the synthesis of physiologically active or spectrally interesting structures . Most of the modern methods of the synthesis of tetrahydro-4H-indol-4-ones functionalized at the pyrrole core are multicomponent reactions .Physical and Chemical Properties Analysis
The compound has a melting point of 188-190 °C (lit.) . Its density is 1.216 , and it has a boiling point of 311℃ . The vapor pressure is 0.000593mmHg at 25°C , and the refractive index is 1.592 .Scientific Research Applications
Photophysical Properties and Solvent Polarity Sensing
- Research has synthesized and explored the photophysical properties of certain indole derivatives, such as 1-(5-methylhexyl)-2,3,7,8-tetrahydro-1H-naphtho[2,1-e]indol-9(6H)-one and 1-(5-methylhexyl)-2,3,8,9-tetrahydro-1H-naphtho[2,1-e]indol-6(7H)-one. These compounds feature PRODAN-like cores and bear structural resemblance to cholesterol. Notably, their photophysical behavior indicates enhanced properties as solvent polarity sensors when the amino group is locked in a five-membered ring (Lopez & Abelt, 2012).
Synthesis and Cyclization Reactions
- Research on tetrahydro-pyrano[3,4-b]indoles synthesized from 2-(2-trimethylsilanyl-1H-indol-3-yl)-ethanols and various ketones or aldehydes via silicon-directed oxa-Pictet-Spengler cyclizations has been documented. Some reactions led to unusual dimeric products, highlighting the complex synthetic pathways these compounds can undergo (Zhang et al., 2005).
Indole-Based Imines and Amines: Structural and Spectroscopic Characterization
- Novel indole-based imines and amines have been synthesized and characterized using various spectroscopic techniques. Their structures were confirmed using nuclear magnetic resonance and additional spectroscopic support. These molecules have shown potential in various biological, industrial, and optical applications due to their stable crystal structures and hyper conjugative interactions (Tariq et al., 2020).
Indole Synthesis Techniques
- A comprehensive review has provided a framework for classifying all indole syntheses. This classification system aids chemists in understanding the history and current state of various strategies for constructing indole nuclei, guiding future research and avoiding duplication of efforts (Taber & Tirunahari, 2011).
Indole Derivatives and 5-HT Receptor Binding
- A study synthesized a series of potent 5-hydroxytryptamine 7 (5-HT 7) ligands containing a 1,3-dihydro-2H-indol-2-one (oxindole) skeleton. These compounds demonstrated high selectivity to the 5-HT 7 receptor, indicating their potential in therapeutic applications (Volk et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that tetrahydroindole derivatives are important structure motifs in medicinal chemistry as indole mimetics . They are known to bind optimally to the active sites of enzymes .
Mode of Action
The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes .
Biochemical Pathways
Tetrahydroindole derivatives are known to be involved in the treatment of schizophrenia, as selective inhibitors of sirt2 sirtuins, gaba receptor agonists, and inhibitors of platelet aggregation .
Pharmacokinetics
The solubility of the compound is increased due to the nonplanar structure of the cyclohexene moiety in an indole derivative .
Action Environment
The reactivity of pyrrole and cyclohexenone fragments allows us to consider tetrahydro-4h-indol-4-ones as important building blocks in the synthesis of physiologically active or spectrally interesting structures .
Properties
IUPAC Name |
1,4,5,6-tetrahydroindol-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-3-1-2-6-4-5-9-8(6)7/h4-5,9H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNLHFPGBPXSNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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